molecular formula C10H6O3S2 B1587106 Thiophene-2-carboxylic anhydride CAS No. 25569-97-5

Thiophene-2-carboxylic anhydride

Cat. No.: B1587106
CAS No.: 25569-97-5
M. Wt: 238.3 g/mol
InChI Key: BKBCDDYQJQGMNX-UHFFFAOYSA-N
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Description

Significance of Thiophene-2-carboxylic Anhydride (B1165640) as a Synthetic Intermediate

Thiophene-2-carboxylic anhydride is a valuable reagent in organic synthesis, primarily utilized as an acylating agent. wikipedia.orgnih.gov Its reactivity stems from the two acyl groups attached to a single oxygen atom, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org This property allows for the introduction of the thiophene-2-carbonyl group into various molecules.

One of the key applications of this compound is in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds to form aryl ketones. wikipedia.org This reaction is fundamental in the synthesis of more complex molecules containing the thiophene (B33073) moiety.

The anhydride is also used in the preparation of other carboxylic acid derivatives. For instance, it reacts with alcohols to yield esters and with amines to form amides. libretexts.orgnumberanalytics.com These reactions are crucial steps in the synthesis of a wide array of organic compounds with potential applications in materials science and medicinal chemistry.

Contextualizing Carboxylic Anhydrides within Organic Synthesis Methodologies

Carboxylic anhydrides, in general, are an important class of organic compounds derived from the removal of a water molecule from two carboxylic acid molecules. numberanalytics.com They can be symmetrical, with two identical acyl groups, or unsymmetrical (mixed), with different acyl groups. wikipedia.org this compound is a symmetrical anhydride. vsnchem.com

The primary role of carboxylic anhydrides in organic synthesis is as acylating agents, transferring an acyl group to a nucleophile. numberanalytics.com They are generally more reactive than carboxylic acids and esters but less reactive than acid chlorides. wikipedia.org This moderate reactivity allows for controlled acylations under milder conditions compared to acid chlorides.

Common reactions involving carboxylic anhydrides include:

Hydrolysis: Reaction with water to produce two molecules of the corresponding carboxylic acid. libretexts.orgorgosolver.com

Alcoholysis: Reaction with alcohols to form an ester and a carboxylic acid molecule. libretexts.org

Aminolysis: Reaction with amines to produce an amide and a carboxylic acid molecule. libretexts.org

Friedel-Crafts Acylation: Reaction with aromatic rings in the presence of a Lewis acid catalyst to form aryl ketones. wikipedia.org

The synthesis of carboxylic anhydrides can be achieved through various methods, including the dehydration of carboxylic acids using a dehydrating agent or the reaction of a carboxylate salt with an acid chloride. orgosolver.com A more recent and efficient method involves the use of a triphenylphosphine (B44618) oxide and oxaloyl chloride system. nih.gov

Overview of Research Trajectories Involving this compound Derivatives

Research involving derivatives of this compound is diverse, spanning medicinal chemistry, materials science, and synthetic methodology development. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov

Medicinal Chemistry: Derivatives of thiophene-2-carboxylic acid have shown a wide range of biological activities. For example, certain thiophene-2-carboxylic acid derivatives have been investigated as:

Inhibitors of HCV NS5B polymerase, showing potential in the treatment of Hepatitis C. nih.gov

Antimicrobial agents, with some thiourea (B124793) derivatives exhibiting activity against bacterial and fungal strains. mdpi.comfarmaciajournal.com

The synthesis of 2-thiophenecarbohydrazide, which can be prepared from activated esters or mixed anhydrides of thiophene-2-carboxylic acid, provides a building block for various biologically active molecules. hhu.de

Materials Science: The thiophene unit is a key component in many organic electronic materials, such as conducting polymers and organic semiconductors. While direct research on this compound in this area is less common, its derivatives, such as esters and amides, can serve as monomers or precursors for the synthesis of these advanced materials.

Synthetic Methodology: Research continues to explore new and more efficient ways to synthesize and utilize this compound and its parent acid. For instance, new catalytic systems are being developed for the synthesis of 2-thiophenecarboxylic acids. semanticscholar.org Additionally, studies have explored the reactions of thiophene derivatives under various conditions, such as the Perkin synthesis, to create novel heterocyclic compounds. chempap.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCDDYQJQGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394958
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25569-97-5
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of Thiophene 2 Carboxylic Anhydride

Nucleophilic Acyl Substitution Mechanisms Involving Thiophene-2-carboxylic Anhydridevanderbilt.edumasterorganicchemistry.com

Thiophene-2-carboxylic anhydride (B1165640), like other carboxylic acid anhydrides, undergoes nucleophilic acyl substitution. This class of reaction is fundamental to its chemistry, allowing for the transfer of the thiophene-2-carbonyl (thenoyl) group to a variety of nucleophiles. youtube.com The general reactivity of acid derivatives follows the order: acid halides > acid anhydrides > esters > amides. pdx.edu This places anhydrides as highly reactive species, second only to acid halides, making them valuable acylating agents. pdx.educhemistry.coach

Attack by Neutral Nucleophiles: Detailed Pathway Analysislibretexts.org

When Thiophene-2-carboxylic anhydride reacts with a neutral nucleophile (such as water, an alcohol, or an amine), the reaction proceeds through a well-defined pathway involving a tetrahedral intermediate. libretexts.orglibretexts.org

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The neutral nucleophile, possessing a lone pair of electrons (e.g., the oxygen in an alcohol or the nitrogen in an amine), attacks one of the electrophilic carbonyl carbons of the anhydride. This initial attack breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses. The C=O double bond is reformed by the electrons from the negatively charged oxygen. Simultaneously, the bond to the leaving group—the thiophene-2-carboxylate (B1233283) anion—is cleaved. youtube.com

Deprotonation: The product formed at this stage contains a protonated form of the original nucleophile (e.g., a protonated ether or a protonated amide). A base, which is often a second equivalent of the nucleophilic amine or a solvent molecule, deprotonates this intermediate to yield the final, neutral acyl product. libretexts.orgyoutube.com

This addition-elimination sequence is characteristic of nucleophilic acyl substitutions and distinguishes them from the nucleophilic addition reactions seen in aldehydes and ketones, which lack a suitable leaving group. libretexts.orgyoutube.com

Role of Leaving Group in Acyl Transfer Reactionsyoutube.compdx.edu

The efficiency of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. pdx.edu In the case of this compound, the leaving group is the thiophene-2-carboxylate anion .

This anion is a relatively weak base and is stabilized by resonance, which delocalizes the negative charge across the two oxygen atoms of the carboxylate group. This stability makes it a good leaving group. youtube.com The general principle is that the weaker the base, the better the leaving group. youtube.com

The reactivity of carboxylic acid derivatives is directly correlated with the pKa of the conjugate acid of the leaving group. A more reactive acyl compound has a leaving group that is a weaker base. The thiophene-2-carboxylate leaving group is a weaker base than the alkoxide (RO⁻) or amide (R₂N⁻) ions that would be expelled from esters or amides, respectively. This explains why anhydrides are more reactive acylating agents than esters or amides. pdx.edu However, it is a stronger base than a halide ion (like Cl⁻), which is why acid chlorides are more reactive than anhydrides. chemistry.coach

Specific Reaction Pathways of this compound

The general mechanistic principles described above are manifested in several key reactions of this compound.

Hydrolysis in Aqueous Environmentslibretexts.org

In the presence of water, this compound undergoes hydrolysis. This reaction is a classic example of nucleophilic acyl substitution with a neutral nucleophile. Water attacks a carbonyl group, leading to the formation of a tetrahedral intermediate, which then collapses to expel a thiophene-2-carboxylate leaving group. The final products are two molecules of Thiophene-2-carboxylic acid . libretexts.orgrsc.org

This reaction is typically rapid and serves as a reminder that anhydrides must be protected from moisture to prevent contamination with the corresponding carboxylic acid. libretexts.orgchemrxiv.org The reaction is generally uncatalyzed but can be accelerated by acid or base.

Reaction Scheme: Hydrolysis

Reactant Nucleophile Product

Aminolysis: Formation of Thiophene-2-carboxamides from Thiophene-2-carboxylic Anhydridelibretexts.orgyoutube.com

Aminolysis is the reaction of this compound with ammonia, a primary amine, or a secondary amine to form a Thiophene-2-carboxamide . This reaction is a highly efficient method for creating amide bonds. youtube.comnih.gov

The mechanism follows the general pathway of nucleophilic acyl substitution. A key feature of this reaction is the stoichiometry: two equivalents of the amine are required. The first equivalent acts as the nucleophile, attacking the anhydride. The second equivalent acts as a base to neutralize the Thiophene-2-carboxylic acid byproduct, forming a thiophene-2-carboxylate salt. libretexts.org This prevents the protonation of the nucleophilic amine, which would render it unreactive. libretexts.org

Reaction Scheme: Aminolysis

Reactant Nucleophile (2 equiv.) Products
This compound R-NH₂ (Primary Amine) Thiophene-2-carboxamide, Thiophenecarboxylate-Ammonium Salt

Data adapted from general anhydride aminolysis reactions. libretexts.orgrsc.orgnih.gov

Alcoholysis: Esterification with Alcoholslibretexts.orglibretexts.org

The reaction of this compound with an alcohol, known as alcoholysis, results in the formation of a Thiophene-2-carboxylate ester and one equivalent of Thiophene-2-carboxylic acid. youtube.com This reaction is a common method for ester synthesis. google.comresearchgate.net

While the reaction can proceed without a catalyst, it is often performed in the presence of a non-nucleophilic base, such as pyridine. hu.edu.jo The base serves to neutralize the carboxylic acid byproduct, preventing potential side reactions and driving the equilibrium towards the ester product. chemistry.coachyoutube.com The mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, followed by the elimination of the thiophene-2-carboxylate leaving group. youtube.comlibretexts.org

Reaction Scheme: Alcoholysis

Reactant Nucleophile Catalyst/Base Products

Data adapted from general anhydride alcoholysis reactions. google.comhu.edu.jo

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of acid anhydrides with organometallic reagents is a fundamental transformation in organic synthesis. This compound, as a typical acid anhydride, reacts with highly reactive organometallic compounds like Grignard reagents (R-Mg-X) to yield tertiary alcohols after an acidic workup. leah4sci.comyoutube.commasterorganicchemistry.com

The mechanism involves a two-step process. The first equivalent of the Grignard reagent acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This results in a nucleophilic acyl substitution, where the carbon-oxygen pi bond breaks to form a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a carboxylate, which is a good leaving group. The product of this first step is a ketone (2-acylthiophene) and a magnesium salt of thiophene-2-carboxylic acid. leah4sci.comyoutube.com

The ketone intermediate formed is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. youtube.comyoutube.com This second step is a classic nucleophilic addition to a ketone. The Grignard reagent adds to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation of this alkoxide during an aqueous or acidic workup step yields the final tertiary alcohol product, where two of the R groups attached to the carbinol carbon originate from the Grignard reagent. masterorganicchemistry.com

Because two equivalents of the Grignard reagent are consumed and the reaction proceeds through a ketone intermediate that is more reactive than the starting anhydride, it is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. youtube.commasterorganicchemistry.com

In contrast, less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), can be used to synthesize ketones from acid anhydrides. youtube.com These reagents are "softer" nucleophiles and are generally not reactive enough to attack the ketone product. Therefore, the reaction with one equivalent of a Gilman reagent on this compound would selectively produce a 2-acylthiophene after the initial nucleophilic acyl substitution, without the subsequent addition to form an alcohol. youtube.com

Table 1: Reaction of this compound with Organometallic Reagents

Reagent TypeReagent ExampleStoichiometryIntermediate ProductFinal Product (after workup)
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)> 2 equivalents2-Acetylthiophene2-(Thiophen-2-yl)propan-2-ol
Gilman ReagentLithium dimethylcuprate ((CH₃)₂CuLi)1 equivalent2-Acetylthiophene2-Acetylthiophene

Reduction Reactions of this compound

The reduction of acid anhydrides typically yields primary alcohols. This compound can be reduced using strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). chadsprep.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbonyl carbons.

Due to the high reactivity of reagents like LiAlH₄, it is not practical to stop the reduction at the aldehyde stage. The reduction proceeds completely to the primary alcohol.

Table 2: Expected Products from the Reduction of this compound

Reducing AgentExpected Product (after workup)
Lithium Aluminum Hydride (LiAlH₄)2-Thiophenemethanol

Considerations of Chemical Compatibility and Stability

Reactivity Towards Oxidizing Agents

This compound is known to be incompatible with oxidizing agents. fishersci.pt While the anhydride functional group itself is relatively resistant to oxidation, the thiophene (B33073) ring is susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to various oxidation states, leading to the formation of thiophene 1-oxides or thiophene 1,1-dioxides. researchgate.net

The outcome of the oxidation depends on the strength and nature of the oxidizing agent used. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to oxidize thiophenes. researchgate.net The resulting thiophene oxides are often highly reactive species that can undergo subsequent reactions, such as Diels-Alder cycloadditions. researchgate.net Stronger oxidation conditions can lead to the cleavage of the thiophene ring. Therefore, reactions involving this compound should be conducted in the absence of strong oxidizing agents to preserve the integrity of the thiophene ring system.

Moisture Sensitivity and Handling Protocols

This compound is highly sensitive to moisture. fishersci.ptchemicalbook.comchemdad.comlookchem.com Like most acid anhydrides, it readily undergoes hydrolysis in the presence of water. libretexts.org The hydrolysis reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the cleavage of the anhydride bond. The product of this reaction is two equivalents of the corresponding carboxylic acid, which in this case is thiophene-2-carboxylic acid. libretexts.org

This sensitivity to moisture necessitates specific handling and storage protocols. This compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture. All glassware and solvents used in reactions with this compound must be rigorously dried before use. Standard techniques for handling air- and moisture-sensitive reagents are recommended to maintain the compound's purity and reactivity.

Applications of Thiophene 2 Carboxylic Anhydride in Advanced Organic Synthesis

Utility as a Core Building Block in Heterocyclic Chemistry

Thiophene-2-carboxylic anhydride (B1165640) is a valuable reagent in the synthesis of a diverse range of heterocyclic compounds. Its anhydride functionality provides a reactive site for nucleophilic attack, facilitating the introduction of the thiophene (B33073) moiety into various molecular scaffolds.

Synthesis of Thiophene-2-carbohydrazides and Related Derivatives

A significant application of thiophene-2-carboxylic anhydride lies in the preparation of thiophene-2-carbohydrazide (B147627). hhu.de This compound is a key precursor for the synthesis of numerous biologically active molecules. The reaction involves the hydrazinolysis of the anhydride, where hydrazine (B178648) acts as a nucleophile, leading to the formation of the corresponding hydrazide. hhu.de While direct reaction with hydrazine can be challenging to control, the use of activated esters or amides derived from the anhydride offers a more efficient route to thiophenecarbohydrazides with high yields and purity. hhu.de

Thiophene-2-carbohydrazide itself is a valuable building block, serving as a starting material for the synthesis of hydrazones, Schiff bases, and coordination compounds. hhu.de These derivatives have garnered considerable attention due to the recognized biological activity of the thiophene core, which is present in several drugs, herbicides, and fungicides. hhu.de

Construction of Thiophene-Fused Heterocycles (e.g., Oxadiazoles, Triazoles, Thiazolidinones, 1,3,4-Thiadiazoles)

Thiophene-2-carbohydrazide, derived from this compound, is a pivotal intermediate for constructing a variety of thiophene-fused heterocycles. These heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities. rsc.org

The general strategy involves the reaction of thiophene-2-carbohydrazide with various carbon-centered electrophiles to yield a range of heterocyclic derivatives. rsc.org For instance:

Oxadiazoles: Reaction of the hydrazone derived from thiophene-2-carbohydrazide with acetic anhydride can lead to the formation of oxadiazole derivatives. rsc.org

Triazoles: 1,2,4-Triazole derivatives, known for their anti-inflammatory, antiviral, and antimicrobial properties, can be synthesized from precursors derived from thiophene-2-carbohydrazide. nih.gov

Thiazolidinones: The reaction of hydrazones with mercaptoacetic acid is a common method to construct thiazolidinone rings fused to the thiophene core. rsc.org

1,3,4-Thiadiazoles: The reaction of 3-chloro-2-chlorocarbonylbenzo[b]thiophene with thiosemicarbazide, followed by cyclization, can produce 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

The synthesis of these heterocycles often involves multi-step reaction sequences, where the initial thiophene-2-carbohydrazide provides the necessary framework for subsequent cyclization and functionalization reactions.

Formation of Complex Spiro-Indoline-Oxadiazole Systems

A noteworthy application of thiophene-derived heterocycles is in the synthesis of complex spiro compounds. Specifically, spiro-indoline-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov One such derivative has shown significant activity against Clostridium difficile. nih.gov The synthesis of these complex structures often involves a 1,3-dipolar cycloaddition reaction, highlighting the versatility of thiophene-based building blocks in constructing intricate molecular architectures. orientjchem.org The formation of spiro[indoline-3,3′-thiophene] scaffolds can be achieved through a formal [3 + 2] annulation reaction of crotonate-derived sulfur ylides and β-ketothioamides. rsc.org

Precursor for Key Organic Intermediates

Beyond its direct use in synthesizing heterocyclic systems, this compound serves as a valuable precursor for other essential organic intermediates, further expanding its utility in organic synthesis.

Preparation of Thiophene-2-carbonyl Chloride

Thiophene-2-carbonyl chloride is a key raw material in the synthesis of various fine chemicals, including the nematicide tioxazafen. acs.org While several methods exist for its preparation, those starting from thiophene often suffer from side product formation and waste generation. acs.org A more efficient route involves the conversion of 2-thiophenecarboxylic acid, which can be derived from this compound, to the corresponding acid chloride. chemicalbook.com This conversion is typically achieved by reacting the carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). chemicalbook.com

ReactantReagentConditionsProductYieldPurity
2-Thiophenecarboxylic AcidThionyl Chloride, DMF (cat.)Ethyl acetate, 58-65°C, 2.5 h2-Thiophenecarbonyl Chloride81%>98%

Table 1: Synthesis of 2-Thiophenecarbonyl Chloride chemicalbook.com

Acylation of Thiophene and its Derivatives

This compound can be utilized as an acylating agent in Friedel-Crafts type reactions to introduce an acyl group onto another thiophene ring or other aromatic systems. google.com The acylation of thiophene is a fundamental transformation for producing acetylated thiophenes, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. tsijournals.com

The reaction typically employs a Lewis acid catalyst, such as zinc chloride, to activate the anhydride and facilitate the electrophilic substitution on the thiophene ring. google.com The use of acetic anhydride in the presence of a strong protic acid catalyst like orthophosphoric acid has also been shown to be effective for the acetylation of thiophene. acs.org

ReactantAcylating AgentCatalystTemperatureProduct
ThiopheneAcetic AnhydrideZinc Chloride30-150°CAcetyl Thiophene
ThiopheneAcetic AnhydrideOrtho-phosphoric AcidReflux2-Acetylthiophene

Table 2: Acylation of Thiophene acs.orggoogle.com

Integration into Medicinal Chemistry Research

This compound is a key reagent in medicinal chemistry, primarily serving as an intermediate for the synthesis of more complex molecules. fishersci.ptfishersci.fr Its utility stems from the thiophene ring, a recognized "privileged pharmacophore" that is a structural component of numerous FDA-approved drugs. nih.gov The anhydride's reactivity allows for the straightforward introduction of the thiophene-2-carbonyl moiety into various molecular scaffolds, facilitating the creation of novel compounds with potential therapeutic value. fishersci.pt

Design and Synthesis of Pharmacologically Active Thiophene Derivatives

The design of pharmacologically active agents often involves combining known bioactive fragments. This compound provides a versatile platform for such strategies. It readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. This reactivity is harnessed to synthesize a wide array of derivatives.

A common synthetic route involves the conversion of thiophene-2-carboxylic acid, the hydrolysis product of the anhydride, into thiophene-2-carbohydrazide. nih.govsemanticscholar.org This carbohydrazide (B1668358) is a crucial building block for creating hydrazones and other heterocyclic systems, such as oxadiazoles, which have demonstrated significant biological activity. nih.govsemanticscholar.org For instance, reacting the carbohydrazide with various aldehydes or isatins leads to the formation of Schiff bases and hydrazones with potent antimicrobial and antitubercular properties. semanticscholar.orgnih.govresearchgate.net

Another synthetic approach is the direct acylation of substrates using the anhydride. This method is used to create thioureides by reacting 2-thenoyl-isothiocyanates (derived from the corresponding acid) with primary aromatic amines. researchgate.netfarmaciajournal.com Furthermore, thiophene-2-carboxylic acid can be used in multicomponent reactions and as a substrate in coupling reactions to generate diverse and complex thiophene-based molecules. nih.govwikipedia.org The synthesis of ethyl 2-((substitutedphenylcarbamoyl) methylamino)-5-acetyl-4-methylthiophene-3-carboxylates is an example where a thiophene intermediate is further functionalized to produce target compounds with potential anticancer and antioxidant activity. impactfactor.org

Development of Potential Therapeutic Agents (e.g., Anti-inflammatory, Antimicrobial, Antiviral, Antitubercular Agents)

The thiophene scaffold, readily incorporated using this compound and its derivatives, is integral to the development of various potential therapeutic agents. ijprajournal.comresearchgate.netderpharmachemica.com

Anti-inflammatory Agents

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this core structure. nih.gov Research has focused on designing thiophene derivatives as inhibitors of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Studies have shown that the presence of carboxylic acid, ester, and amide groups, which can be introduced using this compound, is important for anti-inflammatory activity. nih.gov For example, a series of thiophene-bearing pyrazole (B372694) derivatives were synthesized and evaluated for their inhibitory activities against COX, 5-LOX, and tumour necrosis factor-α (TNF-α). nih.gov Compounds with specific substitutions, such as chloro and bromo groups on the thiophene ring, were identified as potent inhibitors. nih.gov

Antimicrobial Agents

The thiophene nucleus is a cornerstone in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.gov Derivatives synthesized from thiophene-2-carboxylic acid and its carbohydrazide have shown broad-spectrum activity.

Antibacterial: Benzo[b]thiophene acylhydrazones have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimal inhibitory concentrations (MIC) as low as 4 µg/mL. nih.gov Other studies have identified thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org In one study, a spiro-indoline-oxadiazole derivative synthesized from a thiophene-based precursor displayed high and specific activity against Clostridioides difficile with MIC values of 2 to 4 μg/mL. nih.gov

Antifungal: New thioureides derived from 2-thiophene carboxylic acid have been evaluated for their antifungal activity, particularly against Candida species, which are a common cause of nosocomial infections. farmaciajournal.com Compounds bearing three fluorine atoms on an associated phenyl ring exhibited the most intensive antifungal activity. researchgate.net

Antiviral Agents

While direct synthesis from this compound is less commonly cited in antiviral research compared to other areas, the thiophene scaffold itself is present in compounds investigated for antiviral properties. For instance, 5-alkynyl-thiophene-2-carboxylic acid derivatives have been developed for the potential treatment or prevention of Flavivirus infections, including Hepatitis C virus (HCV). google.com The core structure's ability to act as a bioisostere and interact with various biological targets makes it a valuable component in the design of novel antiviral agents. nih.gov Other heterocyclic systems, such as quinazolinones derived from anthranilic acid, have also been explored for their antiviral potential against viruses like HSV and vaccinia. nih.gov

Antitubercular Agents

A significant area of research is the development of thiophene-based compounds against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates new therapeutic options. semanticscholar.org

Derivatives of thiophene-2-carboxylic acid have shown considerable promise. A series of furan/thiophene carbohydrazides and carboxamides were synthesized, with seven compounds exhibiting MIC values of less than 1 µg/mL against M.tb H37Rv. nih.gov In another study, hydrazone derivatives of 2-thiophenecarboxylic acid hydrazide were synthesized and tested, with 2-thiophenecarbonylhydrazone-5,7-dibromoisatin showing the highest activity in inhibiting M.tb H37Rv. semanticscholar.orgresearchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the enoyl ACP reductase, an enzyme also targeted by the first-line anti-TB drug isoniazid. nih.gov

Table 1: Examples of Pharmacologically Active Thiophene Derivatives

Derivative ClassTarget/OrganismKey Research FindingCitation
Thiophene-bearing PyrazolesCOX, 5-LOX, TNF-α (Anti-inflammatory)Compounds with chloro and bromo substitutions on the thiophene ring showed potent inhibitory activity. nih.gov
Benzo[b]thiophene AcylhydrazonesMultidrug-resistant S. aureus (MRSA)A non-cytotoxic derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov
Spiro-indoline-oxadiazoleClostridioides difficileDisplayed high and specific activity with MIC values of 2-4 μg/mL. nih.gov
5-alkynyl-thiophene-2-carboxylic acidsFlavivirus (e.g., HCV)Designed as potential inhibitors for the treatment or prevention of flavivirus infections. google.com
Thiophene Carbohydrazides/CarboxamidesMycobacterium tuberculosis H37RvSeveral compounds showed potent activity with MIC values < 1 µg/mL. nih.gov
2-Thiophenecarbonylhydrazone-5,7-dibromoisatinMycobacterium tuberculosis H37RvDemonstrated the highest inhibitory activity among a series of synthesized hydrazones. semanticscholar.orgresearchgate.net

Role of Thiophene 2 Carboxylic Anhydride in Materials Science and Polymer Chemistry

Contribution to Polymerization Reactions for Novel Materials

While not typically used as a direct monomer in large-scale industrial polymerizations due to its high reactivity and sensitivity to moisture, thiophene-2-carboxylic anhydride (B1165640) serves as a valuable precursor in the synthesis of specialized polymers. fishersci.pt Its parent compound, thiophene-2-carboxylic acid, and related derivatives like 2,5-thiophenedicarboxylic acid are key building blocks for high-performance thiophene-based polymers, including polyesters and polyamides. dtic.milwikipedia.org

The synthesis of these polymers often involves the conversion of the carboxylic acid or anhydride into a more stable intermediate, such as a dimethyl ester (e.g., dimethyl 2,5-thiophenedicarboxylate), before polymerization. nih.govfrontiersin.org This two-step process, involving melt polycondensation with various diols, allows for the creation of fully bio-based copolyesters. nih.govfrontiersin.org The incorporation of the thiophene (B33073) moiety into the polymer backbone imparts desirable properties, such as enhanced thermal stability and specific electronic characteristics, making these materials suitable for applications ranging from sustainable packaging to electronics. nih.govresearchgate.net The unique geometry of the 2,5-disubstituted thiophene ring influences the polymer's primary structure, affecting properties like crystallinity, melting point, and solubility. dtic.mil

The general synthetic approach for thiophene-based polyesters can be summarized as follows:

Esterification : Thiophene-2,5-dicarboxylic acid is first converted to its dimethyl ester to create a stable, purifiable monomer. frontiersin.org

Polycondensation : The resulting diester monomer is reacted with a diol (e.g., 1,6-hexanediol) in a two-stage melt polycondensation process, often using a catalyst like antimony trioxide, to produce the final polyester. nih.gov

By varying the co-monomers and the ratio of thiophene units, the properties of the resulting polymers can be precisely tailored. nih.govresearchgate.net

Polymer Modification and Functionalization Strategies

The high reactivity of the anhydride group makes thiophene-2-carboxylic anhydride an effective agent for post-polymerization modification, enabling the introduction of specific functionalities to alter polymer properties.

End-capping is a crucial technique for controlling the properties and stability of polymers by modifying the terminal groups of the polymer chains. While direct use of this compound for this purpose is a specialized application, the underlying chemistry is well-established with other anhydrides like maleic anhydride. umn.edu This process involves the reaction of the anhydride with a terminal functional group on a polymer, such as a hydroxyl (-OH) or amine (-NH2) group.

The reaction converts the terminal group into a thiophene-carboxylate ester or amide, respectively. This modification can enhance thermal stability, control reactivity for subsequent processing, and introduce the specific optoelectronic properties of the thiophene ring at the chain end. Research has demonstrated the feasibility of converting a terminal hydroxyl group on a polymer like poly(ε-caprolactone) into an anhydride moiety through a series of reactions, highlighting the chemical viability of such end-functionalization. umn.edu

This compound is an excellent candidate for grafting carboxylic acid functionalities onto existing polymer backbones. This is achieved through a ring-opening reaction with nucleophilic groups present on the polymer, such as hydroxyl or amine side chains. The reaction opens the anhydride ring and forms a stable ester or amide bond, tethering a thiophene-2-carboxylic acid group to the polymer chain.

This grafting method is analogous to the widely used process of grafting maleic anhydride onto polyolefins to enhance properties like adhesion and compatibility. rsc.orggoogle.com The introduction of carboxylic acid groups can dramatically alter the polymer's characteristics by:

Increasing hydrophilicity and modifying surface properties.

Providing sites for further chemical reactions or cross-linking.

Introducing pH-responsive behavior.

Enhancing adhesion to substrates or fillers.

This strategy allows for the transformation of inert polymer backbones into functional materials with tailored properties for specific applications.

Exploration of Thiophene-Derived Anhydrides in Advanced Materials

The incorporation of the thiophene heterocycle is central to the development of a wide array of advanced materials, particularly in the field of organic electronics. researchgate.net Thiophene-based polymers are renowned for their semiconducting and electronic properties, which makes them suitable for:

Organic Field-Effect Transistors (OFETs) researchgate.net

Organic Photovoltaics (Solar Cells) journalskuwait.org

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Sensors and Biosensors journalskuwait.org

Electrochromic Devices researchgate.netjournalskuwait.org

This compound, as a reactive precursor to thiophene-2-carboxylic acid and its derivatives, is instrumental in the synthesis of the monomers required for these polymers. The presence of the sulfur atom in the thiophene ring and its conjugated π-electron system are responsible for the charge transport capabilities of these materials. dtic.mil

Research into copolymers containing thiophene units demonstrates that their properties can be finely tuned. For example, copolyesters of 2,5-thiophenedicarboxylate and 2,5-dimethoxyterephthalate show properties comparable to commercial PET but with the added benefit of being derived from bio-based sources and exhibiting good biodegradability. nih.gov The properties of these advanced materials are highly dependent on their molecular structure, which can be controlled through the synthetic routes originating from precursors like this compound.

Below is a table summarizing the properties of various polyesters synthesized using thiophene-dicarboxylate, a derivative readily accessible from the corresponding anhydride.

PolymerDiol UsedGlass Transition Temperature (Tg)Melting Temperature (Tm)Key FindingsReference
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)1,4-Butanediol34 °C182 °CSemicrystalline polymer with good gas and water vapor barrier properties. frontiersin.orgresearchgate.net
Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF)1,5-Pentanediol17 °C130 °CShowed complete enzymatic degradation under specific conditions, indicating high biodegradability. frontiersin.org
Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF)1,6-Hexanediol12 °C145 °CExhibited 80% enzymatic degradation, highlighting its potential as a biodegradable material. frontiersin.org
Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-P14BTF)1,4-Butanediol29.2 °C105.1 °CBased on the 3,4-TFDCA isomer, it could be degraded under milder conditions than its 2,5-isomer counterpart. researchgate.net

Advanced Spectroscopic Characterization Techniques in Thiophene 2 Carboxylic Anhydride Research

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups within Thiophene-2-carboxylic anhydride (B1165640). The most telling feature in its infrared (IR) spectrum is the presence of the anhydride group, which is characterized by two distinct carbonyl (C=O) stretching bands. libretexts.orgspectroscopyonline.com This arises from symmetric and asymmetric stretching vibrations of the two carbonyl groups. spectroscopyonline.com For acyclic anhydrides, the higher frequency asymmetric stretch is typically more intense, while the lower frequency symmetric stretch is weaker. libretexts.orglibretexts.org

In addition to the anhydride absorptions, the spectrum will display bands corresponding to the thiophene (B33073) ring. These include C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region for heteroaromatic compounds. iosrjournals.org The C-C stretching vibrations within the thiophene ring are expected to appear in the 1600-1350 cm⁻¹ range. iosrjournals.org Furthermore, C-S stretching modes are characteristically observed at lower wavenumbers, generally between 850 and 600 cm⁻¹. iosrjournals.org

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the vibrational spectrum of solid powder samples of such compounds. mdpi.com

Table 1: Predicted FT-IR Vibrational Frequencies for Thiophene-2-carboxylic Anhydride

Vibrational Mode Predicted Frequency Range (cm⁻¹) Comments
Asymmetric C=O Stretch 1820 ± 20 Characteristic of acid anhydrides; expected to be the stronger of the two carbonyl bands. libretexts.orgucalgary.ca
Symmetric C=O Stretch 1750 ± 20 Characteristic of acid anhydrides. libretexts.orgucalgary.ca
Aromatic C-H Stretch 3100 - 3000 Typical for protons on the thiophene ring. iosrjournals.org
Aromatic C=C Stretch 1600 - 1350 Vibrations of the thiophene ring backbone. iosrjournals.org
C-O-C Stretch 1300 - 1000 Stretching of the ether linkage in the anhydride group. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Purity Assessment

NMR spectroscopy is indispensable for determining the precise molecular structure of this compound and assessing its purity.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring. Due to the electron-withdrawing nature of the anhydride group, these protons will be deshielded and appear in the aromatic region of the spectrum, likely between 7.0 and 8.5 ppm. libretexts.org The specific chemical shifts and coupling patterns (doublets and doublets of doublets) would allow for the unambiguous assignment of each proton on the 2-substituted thiophene ring. Protons on carbons adjacent to a carbonyl group are typically deshielded. libretexts.orglibretexts.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal will be that of the carbonyl carbons of the anhydride group, predicted to be in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the thiophene ring will resonate in the aromatic region, typically between 125 and 145 ppm. The carbon atom attached directly to the anhydride functional group (C2) would be the most deshielded of the ring carbons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H5 ~7.9 - 8.1 Doublet
H3 ~7.8 - 8.0 Doublet

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Anhydride) 160 - 180
C2 (Thiophene) 140 - 145
C5 (Thiophene) 134 - 138
C3 (Thiophene) 128 - 132

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular weight of this compound (C₁₀H₆O₃S₂) is 238.28 g/mol . scbt.com

Upon ionization, typically through electron impact (EI), the molecular ion peak (M⁺) would be observed at m/z 238. The most characteristic fragmentation pathway for carboxylic acid derivatives, including anhydrides, is the cleavage of the C-Y bond (where Y is the leaving group) to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org For this compound, this would involve the formation of the 2-thenoyl acylium ion, which would be a very prominent peak in the spectrum at m/z 111. nih.gov Other fragments would correspond to the loss of CO and other parts of the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity of Fragment
238 [M]⁺ (Molecular Ion)
111 [C₄H₃SCO]⁺ (2-Thenoyl acylium ion)

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For this compound, a single-crystal X-ray analysis would definitively establish the planarity of the thiophene rings and the geometry of the anhydride linkage. It would also reveal crucial information about the intermolecular interactions, such as π-π stacking or other non-covalent forces, that govern the packing of the molecules in the crystal lattice. While the crystal structures of related compounds like 2-thiophenecarbohydrazide have been determined, specific crystallographic data for this compound is not available in the provided results. hhu.de However, X-ray crystallography remains the definitive tool for elucidating the solid-state architecture of such compounds. novapublishers.com

Future Research Directions and Unresolved Challenges in Thiophene 2 Carboxylic Anhydride Chemistry

Development of Sustainable and Green Synthetic Protocols for Thiophene-2-carboxylic Anhydride (B1165640)

The development of environmentally benign and sustainable methods for the synthesis of thiophene-2-carboxylic anhydride is a critical area of future research. Traditional methods often rely on harsh reagents and produce significant waste. nih.govyoutube.com Future efforts will likely focus on the following:

Catalytic Dehydration: Exploring novel catalytic systems for the direct dehydration of thiophene-2-carboxylic acid to the anhydride would be a significant advancement. This approach would minimize the use of stoichiometric dehydrating agents that are often corrosive or hazardous.

Alternative Activation Methods: Investigating alternative, greener methods for activating the carboxylic acid group, such as enzymatic catalysis or mechanochemical activation, could lead to more sustainable synthetic routes.

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are paramount for its practical application. Future research will likely focus on the discovery and optimization of novel catalytic systems. tcichemicals.com Key areas of exploration include:

Lewis Acid Catalysis: While Lewis acids are already used, there is scope for developing more efficient and recyclable Lewis acid catalysts for reactions such as esterification and amidation using this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative and can provide unique selectivity. Designing organocatalysts for specific transformations involving this compound is a promising avenue.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems that utilize this compound as a reagent is a significant challenge and a highly rewarding research goal.

Deepening Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. hhu.deresearchgate.net Future research should aim to elucidate the intricate details of reactions involving this compound. This can be achieved through:

In-situ Spectroscopic Studies: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the progress of reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and understand the electronic factors that govern reactivity and selectivity. mdpi.com

A notable reaction pathway to consider is the nucleophilic acyl substitution, which is fundamental to the reactivity of acid anhydrides. libretexts.orgfiveable.melibretexts.org The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by the elimination of a carboxylate leaving group. libretexts.orgfiveable.me

Expanding the Scope of this compound in Advanced Organic Synthesis

This compound serves as a valuable building block in organic synthesis. fishersci.ptfishersci.fr Future research will undoubtedly focus on expanding its utility in the construction of complex molecular architectures. Potential areas of exploration include:

Domino and Multicomponent Reactions: Designing novel domino or multicomponent reactions that incorporate this compound would allow for the rapid and efficient synthesis of complex heterocyclic and polyfunctional molecules.

Synthesis of Macrocycles and Polymers: Investigating the use of this compound in polymerization reactions could lead to the development of novel thiophene-containing polymers with interesting electronic and material properties.

Cross-Coupling Reactions: Exploring the potential of this compound or its derivatives in novel cross-coupling reactions could open up new avenues for the synthesis of functionalized biaryl and heteroaryl compounds.

Further Investigation into Biological and Material Science Applications of this compound Derivatives

The derivatives of thiophene-2-carboxylic acid have shown significant promise in both medicinal chemistry and material science. rsc.orgnih.govmdpi.com Future research should continue to explore and expand upon these applications.

Biological Applications:

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgmdpi.comfarmaciajournal.com Future research directions include:

Drug Discovery: The synthesis and screening of new libraries of this compound derivatives against various biological targets could lead to the discovery of novel drug candidates. farmaciajournal.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to understand how structural modifications of the thiophene (B33073) core and the anhydride-derived functional groups influence biological activity, aiding in the rational design of more potent and selective compounds. nih.gov

Bioconjugation: Exploring the use of this compound for the modification of biomolecules, such as proteins and peptides, could lead to new bioconjugates with enhanced properties.

Material Science Applications:

Thiophene-based materials are known for their applications in organic electronics. nih.gov Future research in this area could involve:

Organic Semiconductors: The development of new thiophene-containing polymers and small molecules derived from this compound for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs): The design and synthesis of novel emissive materials based on this compound derivatives for application in OLEDs. nih.gov

Corrosion Inhibitors: Further investigation into the use of thiophene derivatives as effective corrosion inhibitors for various metals and alloys. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry is an increasingly powerful tool in chemical research. mdpi.comnih.gov The integration of advanced computational methods can significantly accelerate the discovery and development of new chemistry related to this compound.

Predictive Modeling: Using machine learning and artificial intelligence to predict the properties and reactivity of new this compound derivatives before their synthesis.

Rational Design: Employing computational tools to design novel catalysts, reagents, and functional molecules with desired properties, thereby guiding experimental efforts.

Virtual Screening: Utilizing molecular docking and other computational screening techniques to identify promising drug candidates from large virtual libraries of this compound derivatives. nih.gov

Table of Research Directions and Methodologies

Research Direction Key Methodologies and Approaches
Sustainable Synthesis Catalytic dehydration, enzymatic catalysis, mechanochemistry, use of renewable feedstocks. nih.gov
Novel Catalysis Development of Lewis acid, organo-, and asymmetric catalysts. tcichemicals.com
Mechanistic Understanding In-situ spectroscopy (NMR, IR), kinetic studies, DFT calculations. hhu.deresearchgate.netmdpi.com
Advanced Organic Synthesis Domino and multicomponent reactions, polymerization, novel cross-coupling reactions.
Biological Applications Drug discovery, SAR studies, bioconjugation. nih.govfarmaciajournal.comnih.gov
Material Science Synthesis of organic semiconductors, OLED materials, corrosion inhibitors. nih.gov
Computational Chemistry Predictive modeling (AI/ML), rational design, virtual screening. mdpi.comnih.govnih.gov

Q & A

Basic: What are the common synthetic routes for preparing thiophene-2-carboxylic anhydride, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via the reaction of thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or acetic anhydride. A standard protocol involves refluxing thiophene-2-carboxylic acid in a solvent like CCl₄ with SOCl₂ and a catalytic amount of DMF. The reaction mixture is then evaporated under vacuum to isolate the anhydride . Key factors affecting yield include:

  • Catalyst selection : DMF accelerates the reaction by forming reactive intermediates.
  • Temperature control : Prolonged reflux (>2 hours) ensures complete conversion but risks decomposition.
  • Solvent purity : Moisture in solvents can hydrolyze the anhydride, reducing yield.
    For alternative routes, acetic anhydride may act as both a solvent and dehydrating agent, particularly in nitration reactions .

Basic: What are the critical handling and storage protocols for this compound to ensure stability?

Answer:
this compound is stable under normal conditions but reacts violently with strong oxidizers, acids, or bases. Key protocols include:

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent hydrolysis or polymerization .
  • Handling : Use nitrile gloves and respiratory protection to avoid skin/eye contact and inhalation of dust. Work in a fume hood with local exhaust ventilation .
  • Decomposition hazards : Thermal degradation releases CO, CO₂, and sulfur oxides. Avoid open flames and static discharge .

Advanced: How can computational methods (e.g., AM1, MNDO) resolve contradictory data on the electronic structure of this compound?

Answer:
Conflicting experimental data on conformational stability and electronic transitions can be addressed via quantum mechanical calculations:

  • Conformational analysis : AM1 and MNDO methods predict equilibrium between planar and rotated conformers, with low rotational barriers (~2 kcal/mol). This explains observed flexibility in spectroscopic data .
  • Electronic transitions : CNDO/S simulations show π→π* transitions in the thiophene ring are minimally affected by substituent rotation, aligning with UV-Vis spectra discrepancies .
  • Validation : Cross-check computational results with X-ray crystallography or NMR to resolve ambiguities in reactive intermediates.

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence contradictory reactivity outcomes in nitration of this compound derivatives?

Answer:
Nitration studies on methyl thiophene-2-carboxylate reveal reactivity depends on:

  • Solvent system : In HNO₃/H₂SO₄ with acetic anhydride, electron-withdrawing groups enhance electrophilic substitution at the 5-position. Conversely, polar aprotic solvents favor regioselectivity at the 3-position .
  • Catalyst role : Sulfuric acid protonates the carbonyl group, increasing electrophilicity. Competing pathways (e.g., ring vs. side-chain nitration) require kinetic control via low-temperature (-10°C) reactions .
  • Resolution strategy : Use competitive nitration with isotopic labeling or DFT calculations to map transition states and identify dominant pathways.

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Answer:

  • FT-IR : Confirm anhydride C=O stretching bands at ~1800 cm⁻¹ and 1750 cm⁻¹ (asymmetric/symmetric vibrations) .
  • NMR : ¹H NMR shows thiophene ring protons as a multiplet (δ 7.0–7.5 ppm), while ¹³C NMR identifies carbonyl carbons at ~160–170 ppm .
  • HPLC-MS : Monitor purity (>99%) and detect hydrolyzed byproducts (e.g., thiophene-2-carboxylic acid) using reverse-phase C18 columns .

Advanced: How can this compound derivatives be optimized for antiviral or cytotoxic activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhances antiviral potency by improving membrane permeability .
  • Bioisosteric replacement : Replace the anhydride moiety with urea or amide groups to reduce toxicity while retaining target binding (e.g., HCV NS5B polymerase inhibition) .
  • In vitro assays : Test cytotoxicity in HEK293 cells and antiviral activity in plaque reduction assays, using EC₅₀ values to guide iterative synthesis .

Advanced: What methodologies address challenges in scaling up this compound synthesis while minimizing hazardous byproducts?

Answer:

  • Continuous flow systems : Reduce SOCl₂ usage and improve safety by integrating in-line quenching with NaOH to neutralize HCl gas .
  • Green chemistry : Replace SOCl₂ with polymer-supported reagents (e.g., PS-TsCl) to simplify purification and reduce waste .
  • Process monitoring : Use real-time FT-IR or Raman spectroscopy to track reaction progress and optimize stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.